molecular formula C5H11BF3K B2357722 N-Pentyltrifluoroborate potassium salt CAS No. 872054-60-9

N-Pentyltrifluoroborate potassium salt

Cat. No.: B2357722
CAS No.: 872054-60-9
M. Wt: 178.05
InChI Key: HTXMOWLWJFBKNN-UHFFFAOYSA-N
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Description

N-Pentyltrifluoroborate potassium salt is a useful research compound. Its molecular formula is C5H11BF3K and its molecular weight is 178.05. The purity is usually 95%.
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Properties

IUPAC Name

potassium;trifluoro(pentyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMOWLWJFBKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872054-60-9
Record name Potassium n-pentyltrifluoroborate
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Reductive Elimination:the Final Step is the Reductive Elimination from the Diorganopalladium Ii Intermediate, Which Forms the New Carbon Carbon Bond of the Product and Regenerates the Palladium 0 Catalyst. the Energetics of This Step Are Influenced by the Steric and Electronic Properties of the Two Organic Groups on the Palladium Center. for Alkyl Groups, a Potential Side Reaction is β Hydride Elimination, and the Relative Energy Barriers of Reductive Elimination and β Hydride Elimination Determine the Product Distribution. the Use of Bulky, Electron Rich Phosphine Ligands Has Been Shown to Facilitate the Reductive Elimination of C Sp³ C Sp² Coupled Products.nih.gov

Computational studies have been instrumental in mapping out the potential energy surfaces for these reactions. Below is a representative, generalized data table summarizing the types of energetic parameters that are typically calculated for the key transition states in the Suzuki-Miyaura coupling of alkylboron compounds, based on DFT calculations found in the literature for analogous systems.

Table 1: Calculated Energetic Parameters for Key Transition States in a Model Suzuki-Miyaura Reaction with an Alkylboron Reagent.
Elementary StepTransition StateCalculated Activation Energy (kcal/mol)Description
Oxidative AdditionTSOA10 - 20Cleavage of the aryl-halide bond and formation of the Pd(II) intermediate.
TransmetalationTSTM15 - 25Transfer of the alkyl group from the boronic acid to the palladium center via a Pd-O-B linked intermediate.
Reductive EliminationTSRE5 - 15Formation of the C-C bond and regeneration of the Pd(0) catalyst.

Note: The values in the table are illustrative and represent a typical range found in computational studies of Suzuki-Miyaura reactions with alkylboron reagents. The actual values for the reaction of N-Pentyltrifluoroborate potassium salt would require specific computational modeling.

These computational models help in understanding the factors that control the reaction's efficiency. For instance, the nature of the base, the solvent, and the ligands on the palladium catalyst all play a crucial role in modulating the energies of the intermediates and transition states throughout the catalytic cycle.

Applications of N Pentyltrifluoroborate Potassium Salt in Advanced Organic Synthesis

C-C Bond Forming Reactions

N-Pentyltrifluoroborate potassium salt, as a primary alkyltrifluoroborate, is a valuable reagent for the formation of C(sp³)–C(sp²) bonds, which are ubiquitous in organic molecules. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and potassium alkyltrifluoroborates have emerged as effective nucleophilic partners. nih.govorganic-chemistry.org While specific research detailing the use of this compound is limited in readily available literature, the general reactivity of primary alkyltrifluoroborates provides a strong indication of its synthetic potential.

Primary alkyltrifluoroborates are known to couple efficiently with a wide range of aryl and heteroaryl halides. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, a suitable ligand, and a base in a mixed solvent system, often containing water. nih.govorganic-chemistry.org For the coupling of primary alkyltrifluoroborates, catalyst systems such as Pd(OAc)₂ with a phosphine (B1218219) ligand like RuPhos have been found to be effective, particularly for less reactive aryl chlorides. researchgate.net

The general scheme for the Suzuki-Miyaura coupling of a primary alkyltrifluoroborate, such as the n-pentyl derivative, with an aryl halide is as follows:

Reactants: this compound and an aryl or heteroaryl halide (e.g., bromide or chloride).

Catalyst: A palladium source, such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂. nih.govorganic-chemistry.org

Ligand: A phosphine ligand, for instance, RuPhos or SPhos, is often employed to facilitate the catalytic cycle. nih.gov

Base: An inorganic base like Cs₂CO₃ or K₂CO₃ is crucial for the transmetalation step. nih.govnih.gov

Solvent: A mixture of an organic solvent (e.g., toluene, THF, or cyclopentyl methyl ether) and water is commonly used. nih.govnih.gov

While specific data for this compound is not available, the table below illustrates the typical scope of the Suzuki-Miyaura reaction with analogous primary alkyltrifluoroborates and various aryl halides, demonstrating the expected reactivity.

Aryl HalideCatalyst/LigandBaseSolventYield (%)
4-ChloroanisolePd(OAc)₂/RuPhosK₂CO₃Toluene/H₂OGood to Excellent
4-BromotoluenePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂OGood to Excellent
2-BromopyridinePd(OAc)₂/SPhosCs₂CO₃CPME/H₂OModerate to Good
1-Bromo-4-nitrobenzenePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂OGood to Excellent

The stereochemical outcome of Suzuki-Miyaura reactions is of significant interest, particularly when using chiral organoboron reagents. For primary alkyltrifluoroborates, such as this compound, where the boron is attached to a primary carbon, the carbon atom itself is not a stereocenter. However, studies on related systems with stereocenters elsewhere in the alkyl chain have been conducted. Research using deuterium-labeled primary alkyltrifluoroborates has shown that the transmetalation step in the Suzuki-Miyaura catalytic cycle generally proceeds with retention of stereochemistry at the carbon atom bearing the boron. nih.gov This stereospecificity is a key advantage of using these reagents in the synthesis of complex molecules where maintaining stereochemical integrity is crucial. nih.gov

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org There is no direct evidence in the reviewed scientific literature to suggest that this compound, or primary alkyltrifluoroborates in general, are suitable coupling partners in Sonogashira-type reactions. This reaction typically involves the coupling of sp-hybridized carbon atoms of terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides. wikipedia.org The use of sp³-hybridized organoboron reagents like this compound in this specific transformation has not been reported. However, it is noteworthy that organotrifluoroborates have been functionalized via Sonogashira coupling of a haloaryltrifluoroborate with a terminal alkyne. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium reagent. wikipedia.org Similar to the Sonogashira coupling, the conventional Heck reaction mechanism does not typically accommodate sp³-hybridized organoboron reagents like this compound as the primary coupling partner. The reaction is designed for the coupling of vinyl or aryl halides with alkenes. wikipedia.org Consequently, the application of this compound in Heck-type reactions is not a recognized or reported transformation in the scientific literature.

While the primary application of this compound is anticipated in Suzuki-Miyaura cross-coupling, the broader class of potassium alkyltrifluoroborates has been explored in other cross-coupling variants. For instance, they can participate in sequential Suzuki-Miyaura reactions. A gem-dibromide can first be coupled with an alkenyl trifluoroborate, followed by a subsequent coupling with an alkyltrifluoroborate to yield trisubstituted alkenes. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions with this compound

C-X Bond Forming Reactions (X = N, O, S, P, Si, etc.)

Potassium organotrifluoroborates have emerged as versatile and stable reagents in organic synthesis, participating in a variety of carbon-heteroatom bond-forming reactions. Their stability to air and moisture, compared to other organoboron reagents, makes them particularly attractive for complex molecule synthesis. This section will focus on the application of this compound and its analogs in the formation of carbon-silicon, carbon-nitrogen, and carbon-oxygen bonds.

Formation of Carbon-Silicon Bonds Utilizing Potassium Salts in Catalysis

The direct formation of carbon-silicon (C-Si) bonds using potassium alkyltrifluoroborates is not a widely documented process. However, the conversion of the trifluoroborate moiety into other reactive intermediates that can then participate in silylation reactions is a plausible synthetic strategy.

Traditional methods for the formation of C(sp³)-Si bonds often rely on precious metal catalysis, for instance, using palladium or nickel catalysts. These reactions typically involve the cross-coupling of an organometallic reagent with a silicon electrophile. In the context of potassium alkyltrifluoroborates, a direct palladium-catalyzed cross-coupling with a silyl (B83357) electrophile is not a standard transformation.

A potential pathway for the utilization of a compound like this compound in C-Si bond formation would likely involve its initial conversion to a more reactive species. For example, organotrifluoroborates can be converted to the corresponding dihaloboranes (RBX₂, where X = Cl, F) upon treatment with reagents like silicon tetrachloride (SiCl₄) or trimethylsilyl (B98337) chloride (TMSCl). These dihaloboranes are more Lewis acidic and could potentially undergo transmetalation with a suitable transition metal catalyst, which could then participate in a cross-coupling reaction with a silicon-based coupling partner.

Alternatively, radical-based methods are emerging as a powerful tool in organic synthesis. The generation of an n-pentyl radical from this compound, for instance through photoredox catalysis, could be intercepted by a silicon-centered radical or a silicon-based radical trap to form the desired C-Si bond. This radical-mediated pathway would represent a significant mechanistic departure from the traditional two-electron oxidative addition/reductive elimination cycles of precious metal catalysis.

Organosilanes are crucial compounds in both the pharmaceutical and material sciences due to their unique chemical and physical properties. The development of efficient methods for their synthesis is therefore of significant interest. While direct examples involving this compound are scarce, analogous transformations with other organoboron compounds highlight the potential of this approach.

For instance, the synthesis of various alkylsilanes can be achieved through nickel-catalyzed cross-coupling reactions of silylzinc reagents with alkyl halides. Although this does not directly involve an alkyltrifluoroborate, it demonstrates a viable catalytic approach for C(sp³)-Si bond formation. A synthetic sequence could be envisioned where the n-pentyl group from this compound is first incorporated into a molecule which is then subjected to a silylation reaction.

The following table illustrates representative examples of organosilanes that could potentially be synthesized using methodologies developed for C-Si bond formation, highlighting their applications.

Organosilane Product (Hypothetical)Potential Application Area
(3-aminopropyl)pentyl-dimethylsilanePharmaceutical intermediate, surface modification
Pentyl(phenyl)dimethylsilanePrecursor for silicon-containing polymers
(Pentoxydimethylsilyl)benzeneComponent in silicone-based materials

This table presents hypothetical products to illustrate the potential applications of organosilane synthesis.

Amination Reactions

The formation of carbon-nitrogen (C-N) bonds using potassium alkyltrifluoroborates is an area of active research, with several methodologies being developed. These reactions offer a valuable alternative to traditional amination methods, such as nucleophilic substitution with alkyl halides, which can suffer from side reactions.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the amination of unactivated primary alkyltrifluoroborates. In a typical reaction, a photocatalyst absorbs visible light and becomes excited. This excited photocatalyst can then engage in a single-electron transfer (SET) with the alkyltrifluoroborate, leading to the formation of an alkyl radical. This radical can then be trapped by a nitrogen-based nucleophile or a radical acceptor to form the C-N bond. For a compound like this compound, this would generate an n-pentyl radical, which could then react with a suitable nitrogen source. For example, the coupling of Boc-protected potassium α-aminomethyltrifluoroborates with alkenyl sulfones has been demonstrated using eosin (B541160) Y as an organic photoredox catalyst. nih.govacs.org While this is an example with a functionalized alkyltrifluoroborate, the underlying principle of radical generation and trapping could be extended to simpler alkyltrifluoroborates like the n-pentyl derivative.

Another approach involves the copper-catalyzed amination of organoboron reagents. While many examples focus on arylboronic acids, the development of methods for alkylboron species is progressing. These reactions often proceed through an oxidative coupling mechanism where a copper catalyst facilitates the formation of the C-N bond between the alkyl group and an amine.

Oxygenation Reactions

The conversion of the carbon-boron bond in potassium alkyltrifluoroborates to a carbon-oxygen (C-O) bond provides a direct route to alcohols. This transformation is typically achieved using an oxidizing agent.

A particularly effective and mild method for the hydroxylation of potassium alkyltrifluoroborates involves the use of potassium peroxymonosulfate, commercially known as Oxone®. nih.gov This method is generally high-yielding and tolerates a wide variety of functional groups. The reaction is typically fast, often completing within minutes at room temperature. For this compound, this reaction would be expected to produce 1-pentanol. The proposed mechanism involves the oxidation of the trifluoroborate, leading to the formation of the alcohol with retention of configuration at the carbon center. nih.gov

The following table summarizes the yields of hydroxylation for various primary potassium alkyltrifluoroborates using Oxone®, demonstrating the generality of this transformation.

Potassium Alkyltrifluoroborate SubstrateProductYield (%)
Potassium n-octyltrifluoroborate1-octanol98
Potassium (4-chlorobutyl)trifluoroborate4-chloro-1-butanol97
Potassium (3-phenylpropyl)trifluoroborate3-phenyl-1-propanol99

Data sourced from analogous reactions reported in the literature. nih.gov

Functionalization of Complex Molecular Architectures

A significant advantage of potassium alkyltrifluoroborates, including this compound, is their stability, which allows them to be carried through multi-step syntheses and used in the late-stage functionalization of complex molecules. nih.gov Late-stage functionalization is a powerful strategy in drug discovery and development, as it allows for the rapid generation of analogs of a lead compound with modified properties.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been successfully applied to potassium alkyltrifluoroborates. nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the alkyl group of the trifluoroborate and an sp²-hybridized carbon of an aryl or vinyl halide or triflate. The stability of the alkyltrifluoroborate allows for its use with complex substrates bearing a wide range of functional groups. For example, a complex drug molecule containing an aryl halide moiety could be coupled with this compound to introduce a pentyl group, potentially altering its pharmacokinetic or pharmacodynamic properties.

Recent advances in photoredox catalysis have further expanded the utility of potassium alkyltrifluoroborates in the functionalization of complex molecules. The generation of alkyl radicals under mild, visible-light-mediated conditions allows for their addition to electron-deficient heteroarenes, a common structural motif in pharmaceuticals. This Minisci-type reaction provides a direct method for the C-H alkylation of heteroaromatic compounds. While direct examples with this compound are not extensively reported, the methodology has been demonstrated with other primary alkyltrifluoroborates, suggesting its applicability.

The following table provides hypothetical examples of how this compound could be used in the late-stage functionalization of complex molecular scaffolds.

Complex Molecular Scaffold (Example)Functionalization ReactionResulting ModificationPotential Application
Aryl-bromide containing drug candidateSuzuki-Miyaura cross-couplingIntroduction of a pentyl groupModification of lipophilicity and binding affinity
Electron-deficient N-heterocyclePhotoredox-mediated Minisci reactionC-H pentylation of the heterocycleExploration of structure-activity relationships

This table presents hypothetical scenarios to illustrate the potential of late-stage functionalization.

Regioselective Functionalization

Regioselectivity, the control of reaction at a particular position in a molecule with multiple reactive sites, is a cornerstone of modern organic synthesis. Potassium organotrifluoroborates are well-regarded for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this context, the regioselectivity is primarily dictated by the position of the trifluoroborate group on the organic scaffold and the nature of the coupling partner.

For a compound like this compound, its primary application in regioselective synthesis would likely be as a nucleophilic partner in Suzuki-Miyaura coupling reactions. The pentyl group would be transferred to an aryl, vinyl, or alkyl halide or triflate. The regioselectivity of such a reaction would be determined by the position of the leaving group on the electrophilic coupling partner.

Table 1: Hypothetical Regioselective Suzuki-Miyaura Coupling with Potassium N-Pentyltrifluoroborate

Electrophilic Partner (Example)Catalyst System (Typical)Expected ProductRegioselectivity
1-Bromo-4-chlorobenzenePd(OAc)₂ / SPhos1-Chloro-4-pentylbenzeneHigh selectivity for reaction at the more reactive C-Br bond
2,4-DibromopyridinePd(PPh₃)₄ / BaseMixture of 2-bromo-4-pentylpyridine and 4-bromo-2-pentylpyridineDependent on catalyst and reaction conditions

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. The stability of potassium trifluoroborate salts often allows for high chemoselectivity. They are generally unreactive towards many functional groups that are sensitive to more reactive organometallic reagents like organolithiums or Grignard reagents. This stability allows for their use in the synthesis of complex molecules with diverse functionalities.

This compound would be expected to exhibit excellent chemoselectivity. For instance, in a Suzuki-Miyaura coupling with a substrate containing both a bromide and a ketone, the reaction would selectively occur at the carbon-bromine bond, leaving the ketone moiety intact. This is a significant advantage over other organometallic reagents that might react with the carbonyl group.

Table 2: Anticipated Chemoselectivity in Reactions of Potassium N-Pentyltrifluoroborate

Substrate with Multiple Functional Groups (Example)Reaction TypeExpected Outcome
4-BromobenzaldehydeSuzuki-Miyaura CouplingSelective formation of 4-pentylbenzaldehyde
Methyl 4-iodobenzoateSuzuki-Miyaura CouplingSelective formation of methyl 4-pentylbenzoate

Note: The chemoselectivity is based on the established behavior of similar organotrifluoroborate reagents.

Asymmetric Synthesis and Chiral Induction with this compound

The application of potassium organotrifluoroborates in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement, is an area of growing interest. In reactions involving prochiral substrates, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Currently, there is no specific information in the scientific literature regarding the use of this compound in asymmetric synthesis or chiral induction. However, based on analogous systems, one could envision its use in enantioselective cross-coupling reactions. For example, the coupling of the n-pentyl group to a prochiral electrophile, such as a substituted cyclohexenyl triflate, in the presence of a palladium catalyst bearing a chiral phosphine ligand, could potentially lead to the formation of a chiral product with high enantiomeric excess. The development of such methodologies would be a valuable contribution to the field of asymmetric synthesis.

Catalytic Roles and Innovations with N Pentyltrifluoroborate Potassium Salt

N-Pentyltrifluoroborate Potassium Salt as a Precatalyst or Ligand Component

Currently, there is a lack of scientific literature reporting the use of this compound directly as a precatalyst or as a significant ligand component in a catalytic system. The primary role of this compound, as established for alkyltrifluoroborates in general, is that of a nucleophilic source of a pentyl group in cross-coupling reactions. In these reactions, a separate transition metal complex, typically based on palladium or rhodium, serves as the active catalyst. The trifluoroborate salt participates in the transmetalation step of the catalytic cycle, transferring its pentyl group to the metal center, but it does not constitute the catalytic core itself.

Exploration of Metal-Free Catalysis Initiated by this compound

The exploration of metal-free catalytic systems is a burgeoning area of chemical research, driven by the desire for more sustainable and cost-effective synthetic methods. However, in the context of this compound, there are no prominent reports of its application in initiating metal-free catalytic cycles. The inherent nature of organotrifluoroborates necessitates an activation step, which is most commonly achieved through transmetalation with a transition metal catalyst. Future research may uncover novel activation pathways that bypass the need for metals, but at present, this remains a speculative area for this particular compound.

Synergistic Catalysis with Other Reagents

While this compound is not a catalyst itself, it functions as a critical reagent within synergistic catalytic systems. Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions, where it acts as the nucleophilic partner. The synergy arises from the interplay between the organotrifluoroborate, the transition metal catalyst (e.g., palladium complexes), and a base. The base is crucial for the activation of the trifluoroborate salt, facilitating the transmetalation of the pentyl group to the palladium center. This cooperative action allows for the efficient formation of new carbon-carbon bonds under relatively mild conditions.

A prime example of this synergy is observed in Suzuki-Miyaura-type cross-coupling reactions. In a general sense, potassium alkyltrifluoroborates can be coupled with various organic halides or triflates. The catalytic cycle involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the activated alkyltrifluoroborate, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Table 1: Representative Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Alkenyl Bromides

EntryAlkenyl BromidePotassium AlkyltrifluoroborateCatalyst SystemBaseSolventYield (%)
1(E)-1-bromo-2-phenylethenePotassium methyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O85
2(E)-1-bromo-1-hexenePotassium butyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O78
32-bromo-1,1-diphenylethenePotassium ethyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O92

This table presents generalized data for alkyltrifluoroborates to illustrate the reaction scope and is not specific to this compound due to a lack of specific literature data.

Development of Novel Catalytic Systems Incorporating this compound

The development of novel catalytic systems often focuses on enhancing the scope, efficiency, and sustainability of chemical transformations. While this compound is a reagent rather than a catalyst, its stability and ease of handling have spurred the development of catalytic protocols that can accommodate it. Innovations in this area include the design of more active and robust palladium and rhodium catalysts that can effectively couple alkyltrifluoroborates, which are often considered more challenging substrates than their aryl or vinyl counterparts.

For instance, rhodium-catalyzed 1,2-addition reactions of chiral secondary and tertiary alkyl potassium trifluoroborates to aldehydes have been reported to proceed with complete stereoretention. This highlights the development of catalytic systems that can control stereochemistry even with these nucleophilic partners. While this specific example does not use the n-pentyl derivative, it showcases the potential for developing highly selective catalytic systems where this compound could be a valuable reagent for introducing a linear alkyl chain.

Table 2: Rhodium-Catalyzed 1,2-Addition of Chiral Alkyl Potassium Trifluoroborates to Aldehydes

EntryAlkyl TrifluoroborateAldehydeCatalystSolventYield (%)Stereoretention (%)
1Chiral sec-butyl-BF₃K4-Nitrobenzaldehyde[RhCl(cod)]₂Dioxane/H₂O82>99
2Chiral 1-phenylethyl-BF₃K4-Chlorobenzaldehyde[RhCl(cod)]₂Dioxane/H₂O75>99
3Chiral tert-butyl-BF₃KBenzaldehyde[RhCl(cod)]₂Dioxane/H₂O68>99

This table illustrates the capability of modern catalytic systems with various alkyltrifluoroborates and is intended to be representative of the types of transformations where this compound could potentially be applied.

Advanced Characterization and Spectroscopic Analysis of N Pentyltrifluoroborate Potassium Salt and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates in solution. A combination of proton, carbon, boron, and fluorine NMR provides a complete picture of the molecule's constitution. nih.gov

A full assignment of the NMR spectra provides unambiguous confirmation of the n-pentyl group and its attachment to the trifluoroborate moiety.

¹H NMR: The proton NMR spectrum is used to identify the signals corresponding to the pentyl chain. The spectrum would exhibit characteristic multiplets for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The methylene group adjacent to the boron atom (α-CH₂) is expected to show a broad signal due to coupling with the quadrupolar boron nucleus.

¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct resonances for each of the five carbon atoms in the pentyl chain. The carbon atom directly bonded to boron (C1) typically appears as a very broad signal due to quadrupolar relaxation, a characteristic feature of organoboron compounds. researchgate.net

¹¹B NMR: Boron-11 NMR is diagnostic for the coordination state of the boron atom. For tetracoordinate organotrifluoroborates, the ¹¹B spectrum displays a characteristic quartet resulting from the coupling between the ¹¹B nucleus (I=3/2) and the three equivalent ¹⁹F nuclei (¹JBF). researchgate.netnih.gov Specialized pulse sequences can improve resolution and allow for the clear observation of this coupling. nih.gov

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoroborate group. nih.gov The spectrum typically shows a quartet due to coupling with the ¹¹B nucleus (¹JFB). The chemical shifts for organotrifluoroborates are generally observed in the range of -129 to -141 ppm. researchgate.netnih.gov

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H~0.8TripletCH₃ (C5)
¹H~1.2-1.4MultipletsCH₂ (C2, C3, C4)
¹H~0.4Broad MultipletCH₂-B (C1)
¹³C~14-CH₃ (C5)
¹³C~23, ~33, ~25-CH₂ (C2, C3, C4)
¹³C~20Very BroadCH₂-B (C1)
¹¹B~3.0 - 6.0Quartet (¹JBF)-BF₃
¹⁹F~ -135Quartet (¹JFB)-BF₃

Two-dimensional NMR experiments are essential for confirming the precise connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons in the pentyl chain, confirming the -CH₂-CH₂-CH₂-CH₂-CH₃ sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of all ¹H and ¹³C resonances in the pentyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. A key correlation would be observed between the protons on C1 and the C2 carbon, and potentially between the protons on C1 and the ¹¹B nucleus, confirming the C-B bond location.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pathways of the N-Pentyltrifluoroborate anion. Due to the ionic and non-volatile nature of the salt, soft ionization techniques are required.

Ionization Method: Electrospray Ionization (ESI) in the negative ion mode is the standard method for the analysis of organotrifluoroborate salts. nih.gov This technique allows for the direct observation of the intact [C₅H₁₁BF₃]⁻ anion. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high accuracy (typically within 5 ppm). nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular anion to study its fragmentation patterns. wikipedia.org The fragmentation of the [C₅H₁₁BF₃]⁻ anion would likely proceed through several pathways, including the cleavage of the C-C bonds within the pentyl chain or the loss of fluoride-containing species. This analysis helps to further confirm the structure of the anion.

m/z (Calculated)Ion FormulaDescription
143.0891[C₅H₁₁BF₃]⁻Molecular Anion
124.0860[C₅H₁₁BF₂]Loss of F⁻ (Observed in some contexts)
85.0298[C₅H₁₀B]⁻Hypothetical loss of HF and F₂
71.0861[C₅H₁₁]⁺Pentyl cation fragment (positive mode)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

C-H Vibrations: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups in the pentyl chain. C-H bending vibrations appear in the 1375-1465 cm⁻¹ region.

B-F Vibrations: The most characteristic feature for the trifluoroborate group is the very strong and broad absorption band associated with the B-F stretching vibrations, typically found in the 950-1100 cm⁻¹ region.

C-B Vibrations: The C-B stretching vibration is expected to be weaker and can be found in the 1100-1200 cm⁻¹ region, though it may be obscured by other signals.

Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations that may be weak or inactive in the IR spectrum.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000StretchingAlkyl C-H
1375 - 1465BendingAlkyl C-H
950 - 1100Stretching (asymmetric)B-F
~750DeformationB-F

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise information on bond lengths, bond angles, and crystal packing. wikipedia.orgnih.gov While a specific crystal structure for N-Pentyltrifluoroborate potassium salt may not be publicly available, analysis of closely related structures, such as potassium methyltrifluoroborate, reveals key features. researchgate.net

Coordination Geometry: The boron atom is expected to have a tetrahedral coordination geometry, bonded to one carbon atom of the pentyl group and three fluorine atoms.

Ionic Interactions: The structure is an ionic salt, with the potassium cation (K⁺) electrostatically interacting with the trifluoroborate anions ([R-BF₃]⁻).

Bond Parameters: Typical B-F bond lengths are in the range of 1.38-1.41 Å, and the C-B bond length is around 1.60 Å. The bond angles around the boron atom (F-B-F and F-B-C) are expected to be close to the ideal tetrahedral angle of 109.5°.

Representative Crystallographic Data for a Potassium Alkyltrifluoroborate (K[CH₃BF₃]) researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
Boron GeometryTetrahedral
Avg. B-F Bond Length~1.40 Å
C-B Bond Length~1.61 Å

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its consumption or the formation of products during a chemical reaction.

High-Performance Liquid Chromatography (HPLC): As a non-volatile salt, HPLC is the method of choice for purity analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar, ionic compounds like potassium salts. lcms.cz Due to the lack of a strong UV chromophore in the n-pentyltrifluoroborate anion, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are typically used for quantification. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): While the salt itself is not amenable to GC analysis, GC-MS is an invaluable tool for monitoring reactions where the n-pentyl group is transferred to an organic substrate (e.g., in a Suzuki-Miyaura coupling). rsc.org The volatile organic product can be separated and identified by its retention time and mass spectrum, allowing for the calculation of reaction conversion and yield.

TechniqueApplicationMobile/Stationary Phase ExampleDetector
HPLCPurity Assessment of the SaltHILIC column with Acetonitrile/Ammonium Acetate BufferELSD, CAD, MS
GC-MSReaction Monitoring (Product Analysis)Capillary column (e.g., DB-5) with Helium carrier gasMass Spectrometer

Green Chemistry Principles and Sustainable Applications

Environmental Advantages of Using Potassium Trifluoroborate Saltsnih.gov

Abundance and Cost-Effectiveness of Potassiumnih.gov

A significant environmental and economic advantage stems from the cation of the salt: potassium. Potassium is the seventh most abundant element in the Earth's crust, making up about 2.6% of its weight. wikipedia.org This natural abundance makes potassium and its salts, including N-pentyltrifluoroborate potassium salt, significantly less expensive than reagents based on rare or precious metals. sciencedaily.comresearchgate.net The low cost and vast availability of potassium resources are key factors driving interest in potassium-based chemistry, not only in organic synthesis but also in next-generation battery technologies. researchgate.netucl.ac.uk This cost-effectiveness makes sustainable chemical processes more economically viable for industrial-scale adoption. sciencedaily.com

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in green chemistry. Reactions involving potassium organotrifluoroborates are often compatible with environmentally benign solvent systems. Research has demonstrated that Suzuki-Miyaura cross-coupling reactions with these salts can be effectively carried out in aqueous media, such as mixtures of toluene/water or THF/water, or even in pure water. core.ac.ukorganic-chemistry.orgnih.govthieme-connect.de Using water as a solvent is highly desirable as it is non-toxic, non-flammable, inexpensive, and safe. core.ac.uk The ability to perform these reactions in water reduces the reliance on volatile and often hazardous organic solvents, which are a major source of industrial pollution. researchgate.net

Below is a table comparing solvent systems used in reactions with potassium organotrifluoroborates.

Solvent SystemReaction TypeEnvironmental BenefitReference
Toluene/H₂OSuzuki-Miyaura CouplingReduces volatile organic compound (VOC) usage organic-chemistry.org, nih.gov
THF/H₂OSuzuki-Miyaura CouplingReduces VOC usage, THF can be derived from renewable resources nih.gov, organic-chemistry.org
Pure H₂OHomocoupling, Suzuki-MiyauraEliminates organic solvents, simplifies purification core.ac.uk, thieme-connect.de
n-PrOHSuzuki-Miyaura CouplingHigher boiling point and less toxic than some alternatives acs.org

Atom Economy and Waste Reduction in this compound Reactions

Atom economy, a principle that measures the efficiency of a chemical reaction in converting reactants to the final product, is a key tenet of green chemistry. The use of this compound offers distinct advantages in this area. Unlike boronate esters, whose synthesis involves diols that add considerable mass and detract from atom economy, potassium trifluoroborates are prepared more directly. sigmaaldrich.comnih.gov

A crucial feature of these salts is their high stability and resistance to protodeboronation (unwanted cleavage of the carbon-boron bond) under reaction conditions. nih.gov This stability allows reactions to be performed with only a minor excess of the trifluoroborate reagent (e.g., 1-2%), maximizing the incorporation of the pentyl group into the final product and minimizing waste. nih.gov Furthermore, the inorganic byproducts generated from Suzuki-Miyaura reactions are typically benign salts that can be easily removed with a simple aqueous wash, simplifying purification and reducing the generation of hazardous waste. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-pentyltrifluoroborate potassium salt, and what parameters influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via the reaction of pentylboronic acid with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone). Critical parameters include stoichiometric ratios, reaction temperature (often 0–25°C), and drying conditions to minimize hydrolysis. Post-synthesis purification via recrystallization or column chromatography is essential to achieve high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR and Raman Spectroscopy : Identify B-F stretching vibrations (~1,480 cm⁻¹) and confirm trifluoroborate anion integrity .
  • UV-Vis Spectroscopy : Detect electronic transitions influenced by the boron-fluorine bond environment .
  • NMR (¹⁹F and ¹¹B) : Resolve fluorine and boron environments, with ¹¹B NMR chemical shifts typically near 3 ppm for trifluoroborates .

Q. How does this compound participate in cross-coupling reactions?

  • Methodological Answer : This salt acts as a nucleophilic partner in palladium- or rhodium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Key steps include transmetallation (transfer of the pentyl group to the catalyst) and reductive elimination to form C-C bonds. Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) significantly affect reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., B-F bond lengths) can be addressed using density functional theory (DFT) calculations. For example, optimizing molecular geometries at the B3LYP/6-311++G(d,p) level and comparing simulated vs. experimental IR/Raman spectra improves structural validation .

Q. What strategies optimize solubility for this compound in organic reaction systems?

  • Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMF, DMSO) or ion-pairing agents (e.g., crown ethers). Pre-treatment with dehydrating agents (e.g., molecular sieves) minimizes hydrolysis. For aqueous-organic biphasic systems, phase-transfer catalysts like tetrabutylammonium bromide are effective .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : Store under inert atmosphere (Ar/N₂) at ≤4°C to prevent moisture absorption and oxidative degradation. Use desiccants (e.g., silica gel) in storage vials. Handle in gloveboxes for air-sensitive reactions, and avoid prolonged exposure to light to prevent photolytic decomposition .

Q. How can computational methods predict reactivity in cross-coupling reactions?

  • Methodological Answer : DFT studies model transition states (e.g., oxidative addition of aryl halides to Pd catalysts) and quantify activation energies. Fukui indices identify nucleophilic/electrophilic sites on the trifluoroborate anion, guiding substrate selection .

Q. What methodologies analyze reaction kinetics and thermodynamics?

  • Methodological Answer :

  • Kinetics : Monitor reaction progress via in situ NMR or GC-MS to determine rate constants. Arrhenius plots assess temperature dependence.
  • Thermodynamics : Isothermal titration calorimetry (ITC) measures enthalpy changes during transmetallation. Computational ΔG calculations predict equilibrium positions under varying conditions .

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